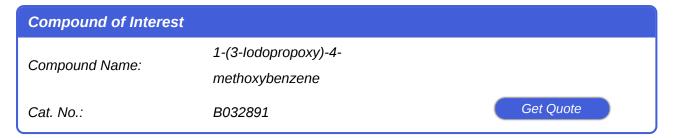


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# A Comprehensive Technical Guide to 1-(3-lodopropoxy)-4-methoxybenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(3-lodopropoxy)-4-methoxybenzene**, a key chemical intermediate. The document details its chemical properties, a likely synthetic route with experimental protocols, and its significant application in the synthesis of the bioactive compound Stigmatellin.

## **Chemical and Physical Properties**

**1-(3-lodopropoxy)-4-methoxybenzene** is a chemical compound with the IUPAC name **1-(3-lodopropoxy)-4-methoxybenzene**. It is primarily utilized as a reactant in multi-step organic syntheses. Below is a summary of its known physical and chemical properties. For comparative purposes, data for its common precursor, **1-(3-Bromopropoxy)-4-methoxybenzene**, is also included.



Property	1-(3-lodopropoxy)-4- methoxybenzene	1-(3-Bromopropoxy)-4- methoxybenzene
IUPAC Name	1-(3-lodopropoxy)-4- methoxybenzene	1-(3-Bromopropoxy)-4- methoxybenzene[1]
Synonyms	Not widely available	3-bromo-1-(4- methoxyphenoxy)propane
CAS Number	118943-23-0[2]	6267-37-4[1]
Molecular Formula	C10H13IO2[2]	C10H13BrO2[1]
Molecular Weight	292.12 g/mol [2]	245.11 g/mol [1]
Appearance	Brown Oil[2]	Liquid
Boiling Point	Data not available	104-106 °C at 0.2 mmHg
Density	Data not available	1.311 g/mL at 25 °C
Solubility	Data not available	Data not available

### **Synthetic Protocols**

The synthesis of **1-(3-lodopropoxy)-4-methoxybenzene** is most effectively achieved through a two-step process, beginning with a Williamson ether synthesis to form the bromo-precursor, followed by a Finkelstein halogen exchange reaction.

## **Step 1: Synthesis of 1-(3-Bromopropoxy)-4-methoxybenzene**

This step involves the reaction of 4-methoxyphenol with 1,3-dibromopropane under basic conditions.

#### Experimental Protocol:

• Reaction Setup: To a solution of 4-methoxyphenol (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents).



- Addition of Alkylating Agent: While stirring the mixture, add 1,3-dibromopropane (1.2 equivalents) dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature
  and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The
  resulting crude product can be purified by column chromatography on silica gel to yield 1-(3Bromopropoxy)-4-methoxybenzene.

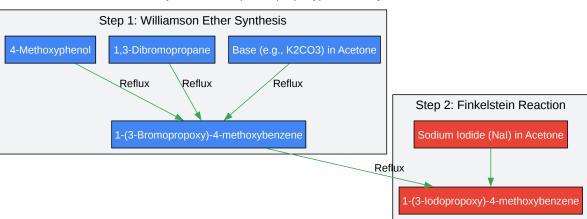
## Step 2: Synthesis of 1-(3-lodopropoxy)-4-methoxybenzene (Finkelstein Reaction)

This is a classic S\N2 reaction where the bromide is displaced by iodide.[3][4]

#### Experimental Protocol:

- Reaction Setup: Dissolve 1-(3-Bromopropoxy)-4-methoxybenzene (1 equivalent) in acetone.
- Addition of Iodide Salt: Add sodium iodide (1.5 equivalents) to the solution. Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, which helps to drive the reaction to completion.[4]
- Reaction Conditions: Heat the mixture to reflux and stir for several hours. The precipitation of sodium bromide indicates the progress of the reaction.
- Work-up and Purification: After the reaction is complete, cool the mixture and filter off the
  precipitated sodium bromide. The acetone is then removed from the filtrate by evaporation
  under reduced pressure. The residue, which is the crude 1-(3-lodopropoxy)-4methoxybenzene, can be further purified if necessary.





Synthesis of 1-(3-lodopropoxy)-4-methoxybenzene

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A flowchart illustrating the two-step synthesis of the target compound.

## Application in Drug Development: Synthesis of Stigmatellin

**1-(3-lodopropoxy)-4-methoxybenzene** is a crucial reactant in the synthesis of Stigmatellin.[2] Stigmatellin, a natural product isolated from the myxobacterium Stigmatella aurantiaca, is a potent inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[5][6]

The inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species.[7][8] Due to this mechanism, Stigmatellin and its analogues are valuable tools in biochemical research and have been investigated for their potential therapeutic properties.



### **Relevance to Signaling Pathways**

While **1-(3-lodopropoxy)-4-methoxybenzene** itself is not known to directly interact with signaling pathways, its synthetic product, Stigmatellin, has a well-defined molecular target that is integral to cellular energy metabolism. The inhibition of the cytochrome bc1 complex has significant downstream effects that can influence cellular signaling, particularly pathways sensitive to cellular redox state and energy charge, such as those involving AMPK and pathways leading to apoptosis.

The cytochrome bc1 complex is a critical component of the electron transport chain, which is responsible for generating the proton gradient that drives ATP synthesis. Stigmatellin binds to the Q\_o site of cytochrome b within the complex, thereby blocking the oxidation of ubiquinol.[5]



## Mitochondrial Electron Transport Chain Complex I Complex II Mechanism of Action of Stigmatellin Stigmatellin Ubiquinone (Q) Inhibits Complex III (Cytochrome bc1) Cytochrome c Proton Pumping Complex IV Proton Pumping/ **Proton Gradient ATP Synthase ATP**

### Mechanism of Action of Stigmatellin

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Stigmatellin's inhibitory action on Complex III of the electron transport chain.



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